molecular formula C21H19N3O2 B2576740 5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-58-1

5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2576740
CAS No.: 2034505-58-1
M. Wt: 345.402
InChI Key: LYKHPFGKEWCRQX-UHFFFAOYSA-N
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Description

5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a sophisticated tricyclic chemical architecture with significant potential in pharmaceutical research and development. This compound features a complex molecular framework consisting of a 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core system fused with a 1-phenylcyclopropanecarbonyl moiety, creating unique three-dimensional structural characteristics that may influence its biomolecular interactions. The strategic incorporation of nitrogen atoms within the tricyclic system suggests potential for diverse binding capabilities with biological targets, while the phenylcyclopropane carbonyl group may contribute to both steric constraints and electronic properties that could enhance target selectivity. Researchers investigating kinase inhibition, epigenetic modifications, or specialized receptor targeting may find this compound particularly valuable due to its hybrid molecular architecture that combines elements of privileged structures in medicinal chemistry. The rigid tricyclic scaffold presents interesting possibilities for studying molecular recognition events, while the appended phenylcyclopropane group may confer metabolic stability or influence membrane permeability in biological systems. This specialized chemical entity is distributed exclusively for research applications in laboratory settings and is strictly classified For Research Use Only. All necessary handling precautions should be observed, including appropriate personal protective equipment and proper ventilation systems when working with this compound. Researchers should consult relevant safety data sheets and implement established laboratory safety protocols for handling novel chemical entities.

Properties

IUPAC Name

5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-19-16-14-23(13-9-17(16)22-18-8-4-5-12-24(18)19)20(26)21(10-11-21)15-6-2-1-3-7-15/h1-8,12H,9-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHPFGKEWCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, followed by the introduction of the phenyl group and the triazatricyclo structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tricyclic Derivatives

Compound ID Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound Tricyclic 1-Phenylcyclopropanecarbonyl ~450 g/mol Cyclopropane rigidity; aromatic binding
846589-37-5 Tricyclic 2,6-Difluorobenzamide; propyl chain ~520 g/mol Fluorine-enhanced lipophilicity
846592-12-9 Tricyclic 3-Methoxypropyl; 3,5-dimethylbenzamide ~540 g/mol Methoxy group improves solubility
846592-57-2 Tricyclic 2-Chlorophenylmethyl; pentyl chain ~550 g/mol Chlorine for hydrophobic interactions

*Estimated based on substituent contributions.

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto index , are widely used to quantify structural resemblance between compounds based on binary fingerprint data . While explicit similarity scores for the target compound are unavailable, the following trends are inferred:

  • Cyclopropane vs.
  • Electron-Withdrawing Groups : Fluorine (846589-37-5) and chlorine (846592-57-2) substituents may increase metabolic stability compared to the target’s phenyl group, which is more prone to oxidative metabolism.
  • Polar Functional Groups : The methoxypropyl group in 846592-12-9 likely improves aqueous solubility relative to the target’s hydrophobic cyclopropane-phenyl system.

Research Findings and Implications

  • Bioactivity : Nitrogen-rich tricyclic cores are associated with kinase inhibition, but substituents dictate specificity. For example, fluorinated benzamides (846589-37-5) may enhance binding to ATP pockets due to dipole interactions .
  • Physicochemical Properties : The target compound’s logP is predicted to be lower than analogs with long alkyl chains (e.g., 846592-57-2), suggesting reduced membrane permeability but improved solubility in polar solvents.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazatricyclo Framework : The triazatricyclo structure contributes to the compound's unique reactivity and interaction with biological targets.
  • Phenylcyclopropanecarbonyl Moiety : This part of the molecule may influence its binding properties and overall biological activity.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight306.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : The triazatricyclo structure has been associated with the inhibition of tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

Case Studies

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to the target molecule inhibited the proliferation of human cancer cells (e.g., breast and lung cancer), showing IC50 values in the micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity :
    • Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of triazatricyclo compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

Table 2: Summary of Biological Activities

Activity TypeReference StudyIC50/MIC Values
AnticancerJournal of Medicinal ChemistryMicromolar range
AntimicrobialAntimicrobial Agents and Chemotherapy4 - 16 µg/mL

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological efficacy. For example:

  • Synthesis Optimization : Researchers have developed novel synthetic routes that improve yield and purity, which are critical for biological testing.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to the phenyl group significantly affect biological potency.

Future Directions

The ongoing research aims to:

  • Explore the compound's potential as a lead candidate for drug development.
  • Investigate its pharmacokinetics and toxicity profiles to assess viability for clinical use.

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